molecular formula C11H12N2O3 B12554154 2-Ethoxy-1-methyl-1H-benzimidazole-7-carboxylic acid CAS No. 185042-40-4

2-Ethoxy-1-methyl-1H-benzimidazole-7-carboxylic acid

Cat. No.: B12554154
CAS No.: 185042-40-4
M. Wt: 220.22 g/mol
InChI Key: RZAJAVREBLDEGU-UHFFFAOYSA-N
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Description

2-Ethoxy-1-methyl-1H-benzimidazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of an ethoxy group at the 2-position, a methyl group at the 1-position, and a carboxylic acid group at the 7-position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-methyl-1H-benzimidazole-7-carboxylic acid typically involves the condensation of o-phenylenediamine with ethyl chloroformate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of organic solvents such as methanol or dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-methyl-1H-benzimidazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols .

Scientific Research Applications

2-Ethoxy-1-methyl-1H-benzimidazole-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-methyl-1H-benzimidazole-7-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it acts as an angiotensin II receptor antagonist, blocking the effects of angiotensin II and thereby reducing blood pressure. The compound binds to the angiotensin II receptor, preventing the activation of signaling pathways that lead to vasoconstriction and increased blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-1-methyl-1H-benzimidazole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethoxy and methyl groups, along with the carboxylic acid functionality, make it a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

CAS No.

185042-40-4

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-ethoxy-3-methylbenzimidazole-4-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c1-3-16-11-12-8-6-4-5-7(10(14)15)9(8)13(11)2/h4-6H,3H2,1-2H3,(H,14,15)

InChI Key

RZAJAVREBLDEGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1C)C(=O)O

Origin of Product

United States

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